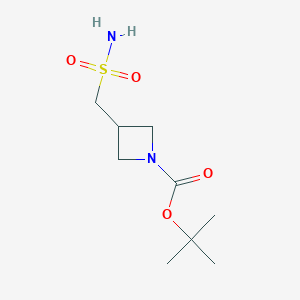

tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C9H18N2O4S |

|---|---|

Molecular Weight |

250.32 g/mol |

IUPAC Name |

tert-butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14) |

InChI Key |

GLIXIUXAJLDVKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-Butyl 3-azetidinone Intermediates

A crucial intermediate in the synthesis is 1-tert-butoxycarbonyl-3-azetidinone, which can be prepared by oxidation of 3-hydroxyazetidine derivatives protected with Boc groups. One reported method involves:

- Starting from 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.

- Oxidizing the hydroxyl group to a ketone using reagents such as ethanedioyl chloride, DMSO, and triethylamine in dichloromethane at room temperature.

- The reaction mixture is then worked up by aqueous extraction, drying, and crystallization to isolate the ketone intermediate with yields around 85%.

This method, while effective, has drawbacks including the use of environmentally unfriendly solvents (dioxane, DMSO) and the generation of impurities that reduce yield.

Cyclization and Functionalization to Introduce Sulfamoylmethyl Group

The sulfamoylmethyl group is typically introduced by reacting the azetidine intermediate with sulfamoyl chloride or related sulfonamide reagents. A common approach includes:

- Reacting tert-butyl 2-(aminomethyl)azetidine-1-carboxylate with sulfamoyl chloride under controlled temperature and pH conditions.

- The reaction proceeds via nucleophilic substitution, attaching the sulfamoylmethyl group to the azetidine ring.

- The reaction requires careful stoichiometric control and often the presence of a base to neutralize generated hydrochloric acid.

This step is critical for obtaining the target compound with high purity and yield.

Purification and Crystallization

After synthesis, the crude product is purified by:

- Extraction with organic solvents such as ethyl acetate or methylene chloride.

- Washing with aqueous solutions (water, sodium bicarbonate) to remove impurities.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Crystallization by adding hexane and cooling to 5-10 °C to induce solid formation.

- Filtration and drying to yield the pure tert-butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate.

Yields reported for these steps are typically in the range of 85-91% for intermediates and final products.

- The oxidation step to form the azetidinone intermediate is a key bottleneck due to impurity formation and environmental concerns with solvents like dioxane and DMSO.

- Alternative methods involving cyclization reactions with ammonium salts have been proposed to simplify the process and improve yields, showing promise for industrial scale-up.

- The sulfamoylmethylation step is sensitive to reaction conditions; controlling pH and temperature is essential to minimize side reactions and maximize product purity.

- The use of organic bases such as triethylamine and inorganic bases like sodium bicarbonate is common to neutralize acids formed during synthesis.

- Crystallization from hexane and ethyl acetate mixtures is effective for isolating the product with high purity and good yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The azetidine ring provides structural rigidity, which can enhance the binding affinity to certain targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate" with structurally related azetidine derivatives, focusing on substituents, physicochemical properties, and safety profiles.

Key Comparisons

Substituent Reactivity and Applications: The bromoethyl derivative (CAS 1420859-80-8) is highly reactive due to the bromine atom, making it a versatile intermediate for Suzuki-Miyaura couplings . In contrast, the sulfamoylmethyl group offers hydrogen-bonding interactions critical for enzyme inhibition.

Physicochemical Properties :

- Polarity : The sulfamoylmethyl group confers the highest topological polar surface area (TPSA ~95.6 Ų), enhancing water solubility compared to bromoethyl (TPSA 38.48 Ų) or pyrimidinyl (TPSA 78.7 Ų) derivatives.

- Lipophilicity : The bromoethyl compound has the highest LogP (2.35), indicating greater membrane permeability, while the sulfamoylmethyl derivative’s lower LogP (~0.5) suggests reduced bioavailability but better solubility .

Synthetic Utility: The hydroxyethyl derivative (CAS 152537-03-6) is stable and non-hazardous, ideal for constructing hydrophilic pharmacophores . The acetylsulfanyl analog (CAS 183800-74-0) may serve as a masked thiol for redox-sensitive prodrugs .

Safety Considerations :

Biological Activity

Tert-butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H18N2O4S

- Molecular Weight : 274.34 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Azetidine Ring : The azetidine core is synthesized through cyclization reactions involving suitable precursors.

- Sulfamoyl Group Introduction : The sulfamoyl group is introduced via a nucleophilic substitution reaction, enhancing the compound's biological activity.

- Carboxylate Ester Formation : The carboxylic acid moiety is converted to an ester form, which is crucial for its solubility and bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli (Gram -) | 15 |

| Staphylococcus aureus (Gram +) | 20 |

| Klebsiella pneumoniae (Gram -) | 18 |

These results suggest that the compound could be a candidate for further development into an antibiotic treatment.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, demonstrating IC50 values of 25 µM and 30 µM, respectively. These findings indicate its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The sulfamoyl group may interact with active sites on bacterial enzymes or cancer cell receptors, inhibiting their function.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Study on Antimicrobial Efficacy

A recent study published in Bionatura evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The study utilized the agar diffusion method to assess inhibition zones against selected pathogens. Results indicated that this compound significantly inhibited bacterial growth compared to control groups .

Study on Anticancer Properties

A research article focused on the cytotoxic effects of azetidine derivatives highlighted the promising activity of this compound against MCF-7 and PC-3 cells. The study utilized MTT assays to determine cell viability post-treatment, confirming that the compound induces significant cytotoxicity in a dose-dependent manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.